molecular formula C12H10N2O B273891 1-methylbenzo[cd]indol-2(1H)-one oxime

1-methylbenzo[cd]indol-2(1H)-one oxime

Cat. No.: B273891
M. Wt: 198.22 g/mol
InChI Key: UJHGVKSRLMQLBM-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylbenzo[cd]indol-2(1H)-one oxime is a derivative of the benzo[cd]indol-2(1H)-one scaffold, a tricyclic aromatic system with a lactam moiety. This compound, identified by CAS No. 1710-20-9 (C₁₂H₉NO), is structurally characterized by a methyl group at the N1 position and an oxime (-NHOH) substitution at the C2 ketone (). It has been isolated from natural sources such as the ethanol extract of Morinda lucida leaves, where it contributes to antioxidant activity (). Its synthetic analogs are widely explored in medicinal chemistry due to their versatility in targeting proteins like BET bromodomains, lysosomes, and inflammatory pathways ().

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

(NE)-N-(1-methylbenzo[cd]indol-2-ylidene)hydroxylamine

InChI

InChI=1S/C12H10N2O/c1-14-10-7-3-5-8-4-2-6-9(11(8)10)12(14)13-15/h2-7,15H,1H3/b13-12+

InChI Key

UJHGVKSRLMQLBM-OUKQBFOZSA-N

SMILES

CN1C2=CC=CC3=C2C(=CC=C3)C1=NO

Isomeric SMILES

CN\1C2=CC=CC3=C2C(=CC=C3)/C1=N\O

Canonical SMILES

CN1C2=CC=CC3=C2C(=CC=C3)C1=NO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and SAR Trends

Key derivatives of the benzo[cd]indol-2(1H)-one scaffold and their structure-activity relationships (SAR) are summarized below:

Compound Substituents (R Position) Key Activity/Selectivity Reference
1-Methylbenzo[cd]indol-2(1H)-one oxime N1-methyl, C2-oxime Antioxidant, potential epigenetic modulation
Compound 6 6-(3,5-Dimethylisoxazol-4-yl) BRD4(1) inhibition (ΔT = 2.1°C in TSA)
Compound 19 1-Ethyl, 6-(3,5-dimethylisoxazol) BRD4(1) IC₅₀ = 3.79 μM, non-BET selectivity
LT052 (Compound 68) Pyrrolo[4,3,2-de]quinolin-2-one >100-fold selectivity for BRD4 BD1 over BD2
Compound 15f Polyamine conjugation Lysosome-targeted anti-metastatic (82.5% inhibition)
Sulfonamide derivatives C6-sulfonamide substituents TNF-α inhibition (IC₅₀ ~ nM range)

Key Observations :

  • Substituent Effects: The 3,5-dimethylisoxazole group at C6 (e.g., Compound 6) enhances BRD4 binding by mimicking acetyl-lysine interactions via hydrogen bonds with Asn140/Tyr97. Polyamine conjugates (e.g., 15f) improve lysosomal targeting and antiproliferative activity via polyamine transporter uptake.
Patent and Pharmacological Significance
  • 1-Methylbenzo[cd]indol-2(1H)-one is cited in 43 patents (), underscoring its industrial relevance.
  • Natural occurrence in Morinda lucida () and low toxicity (LD₅₀ >5000 mg/kg in extract) suggest favorable safety profiles.

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